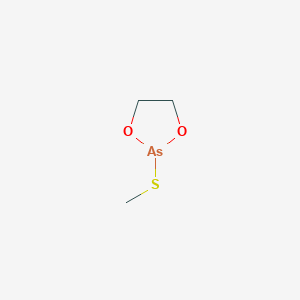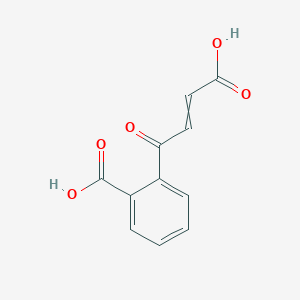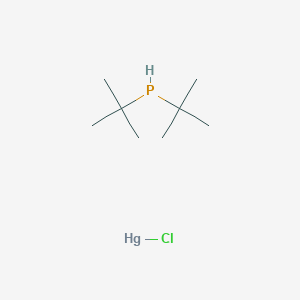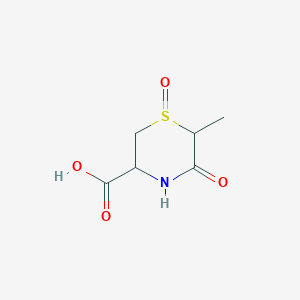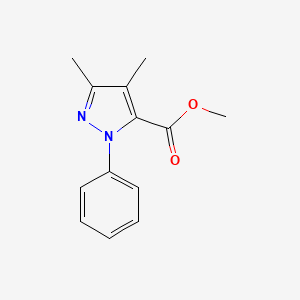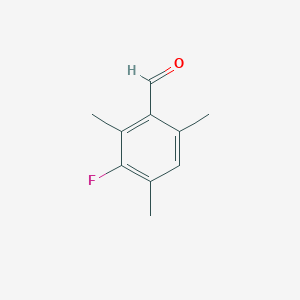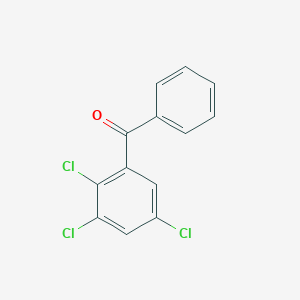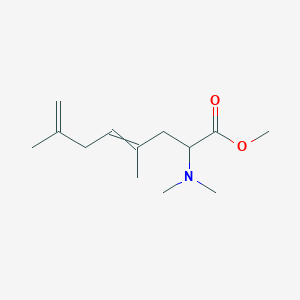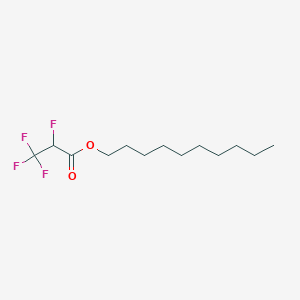
Decyl 2,3,3,3-tetrafluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 2,3,3,3-tetrafluoropropanoate: is an organic compound with the molecular formula C13H22F4O2 It is a fluorinated ester, characterized by the presence of a decyl group attached to a tetrafluoropropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl 2,3,3,3-tetrafluoropropanoate typically involves the esterification of decanol with 2,3,3,3-tetrafluoropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the tetrafluoropropanoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: Decanol and 2,3,3,3-tetrafluoropropanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl 2,3,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of decyl 2,3,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially altering their structure and function. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes .
Comparación Con Compuestos Similares
Decyl 2,3,3,3-tetrafluoropropanoate can be compared with other fluorinated esters, such as:
- Methyl 2,3,3,3-tetrafluoropropanoate
- Ethyl 2,3,3,3-tetrafluoropropanoate
- Propyl 2,3,3,3-tetrafluoropropanoate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the ester group. This compound is unique due to its longer decyl chain, which imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity .
Propiedades
Número CAS |
88239-57-0 |
|---|---|
Fórmula molecular |
C13H22F4O2 |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
decyl 2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-10-19-12(18)11(14)13(15,16)17/h11H,2-10H2,1H3 |
Clave InChI |
JCZFNBYUZGAVNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


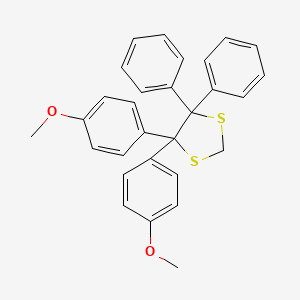
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
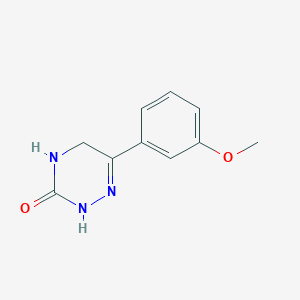
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)
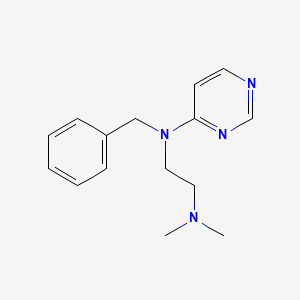
![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
